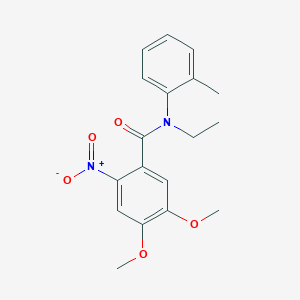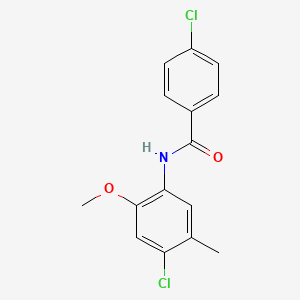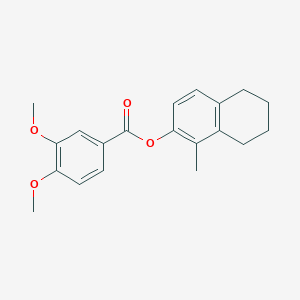
methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate, also known as MDB or MDMA analogue, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of MDMA, a popular recreational drug known for its psychoactive effects. However, MDB has a unique chemical structure that offers several advantages over MDMA for scientific research purposes.
Mécanisme D'action
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate acts on the serotonin and dopamine systems in the brain, similar to MDMA. It increases the release of serotonin and dopamine, leading to increased sociability, empathy, and mood enhancement. However, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has a lower affinity for the serotonin transporter than MDMA, which may contribute to its reduced potential for abuse and neurotoxicity.
Biochemical and Physiological Effects:
methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has been shown to increase heart rate and blood pressure, similar to MDMA. It also increases body temperature and causes dehydration, which can be dangerous in high doses. However, studies have shown that methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has a lower potential for adverse effects compared to MDMA.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has several advantages over MDMA for lab experiments. It is easier to synthesize and purify, and its chemical structure is more stable. It also has a lower potential for abuse and neurotoxicity, making it a safer alternative for animal studies. However, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has limitations in terms of its availability and cost, as well as its potential for off-target effects.
Orientations Futures
There are several future directions for research on methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Another area of research is its effects on social behavior and cognition, which could have implications for the treatment of psychiatric disorders such as autism and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate.
Méthodes De Synthèse
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 1,3-benzodioxole, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with indole-3-carboxylic acid to form the desired product, methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to MDMA, such as increased sociability and empathy, but with less potential for abuse and neurotoxicity. methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has also been found to have anti-inflammatory and anti-oxidative properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 1-(1,3-benzodioxole-5-carbonyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-22-18(21)13-9-19(14-5-3-2-4-12(13)14)17(20)11-6-7-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVQVKDQGYLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[1,3]dioxole-5-carbonyl)-1H-indole-3-carboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)





